

mass spectrometry fragmentation pattern of 5-Bromospiroindoline

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Compound of Interest

Compound Name: 5-Bromospiro[indoline-3,4'-piperidine]

CAS No.: 944899-21-2

Cat. No.: B8270379

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Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

When analyzing the complex fragmentation of halogenated spiro-fused systems, the choice of MS platform dictates the depth and reliability of the structural information acquired.

HRAM Orbitrap MS (The Elucidation Standard)

- **Causality in Application:** The spiroindoline core undergoes complex fragmentation upon Collision-Induced Dissociation (CID), primarily characterized by the cleavage of N–C=O, N–CH₃, and C–NH bonds, leading to the neutral loss of carbon monoxide (CO)[2]. HRAM platforms deliver sub-ppm mass accuracy, allowing researchers to unambiguously differentiate between the loss of CO (27.9949 Da) and isobaric interferences like ethylene (28.0313 Da) or nitrogen (28.0061 Da)[3]. Furthermore, the exact mass measurement of the 1:1 M and M+2 isotopic cluster confirms the retention or loss of the bromine atom in product ions.

Triple Quadrupole MS (The Quantification Workhorse)

- **Causality in Application:** While QqQ lacks the high resolving power required for deep structural elucidation, it excels in targeted sensitivity. For 5-Bromospiroindoline, Multiple Reaction Monitoring (MRM) transitions can be designed to track specific cleavages. By monitoring both the ^{79}Br and ^{81}Br precursor-to-product transitions (e.g., $[\text{M}+\text{H}]^+ \rightarrow [\text{M}+\text{H}-\text{CO}]^+$ for both isotopes), the protocol creates a built-in validation metric. If the ~1:1 ratio is not maintained in the chromatographic peak areas of the transitions, isobaric interference is immediately flagged[1].

Quantitative Data: Platform Performance Metrics

Performance Metric	HRAM Orbitrap MS	Triple Quadrupole (QqQ) MS
Mass Accuracy	Sub-ppm (< 1 ppm)	Unit mass (~0.1 Da)
Resolving Power	> 100,000 FWHM	~ 1,000 FWHM
Isotopic Pattern Matching	Exact mass confirmation of $^{79}\text{Br}/^{81}\text{Br}$	Nominal mass observation of M/M+2
Primary Application	Structural elucidation, metabolite ID	High-throughput targeted DMPK quantification
Sensitivity (LOD)	High (Femtogram level in PRM)	Ultra-High (Attogram level in MRM)
Spiro Ring Cleavage ID	Unambiguous (Separates CO from N ₂)	Ambiguous (Requires authentic standards)

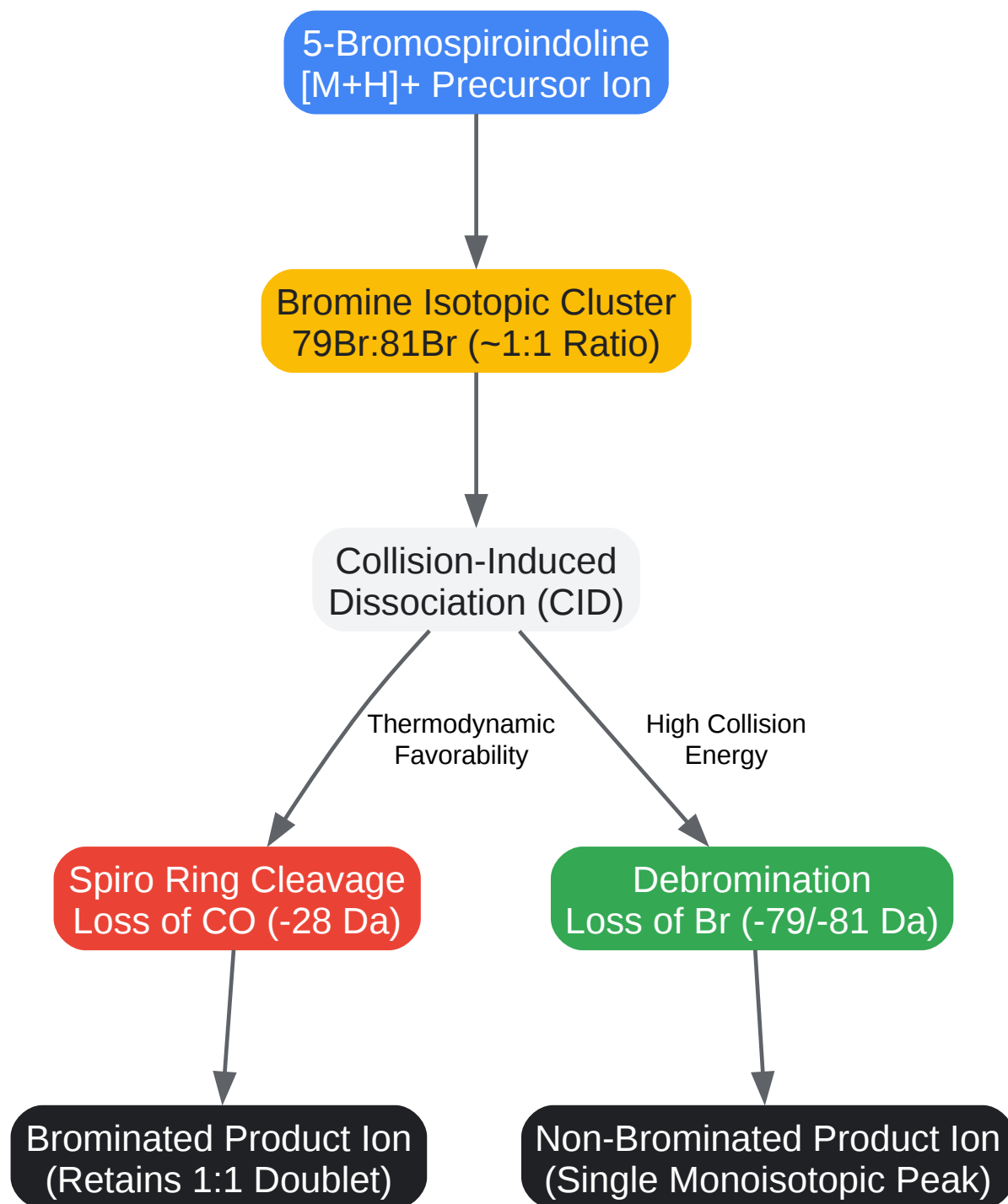
Mechanistic Causality of 5-Bromospiroindoline Fragmentation

In positive electrospray ionization (ESI+), 5-Bromospiroindoline readily forms a protonated precursor ion $[\text{M}+\text{H}]^+$. The fragmentation logic follows two primary thermodynamic pathways:

- **Spiro Ring Opening and CO Loss:** The steric strain of the spiro-fused system makes the oxindole/lactam ring highly susceptible to cleavage. The primary, lowest-energy

fragmentation pathway is the expulsion of carbon monoxide (CO), driven by the stability of the resulting rearranged iminium or carbocation species[2].

- Halogen Isotopic Tracking: The presence of the 5-bromo substituent means the precursor ion exhibits a characteristic doublet separated by 2 m/z units (M and M+2) with roughly equal intensity[4]. If a fragment ion retains the bromine atom, this 1:1 doublet persists at lower m/z values. If the fragmentation involves the cleavage of the C-Br bond (debromination), the resulting product ion will collapse into a single monoisotopic peak, instantly localizing the site of cleavage[4].



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MS/MS fragmentation pathway and isotopic signature logic for 5-Bromospiroindoline.

Self-Validating Experimental Protocol: LC-MS/MS

Analysis

To ensure absolute trustworthiness in your structural assignments, every protocol must act as a self-validating system. This methodology utilizes an HRAM Orbitrap system to map the fragmentation pattern, employing the bromine isotopic ratio as an internal validation metric.

Step 1: Sample Preparation & Ionization Optimization

- **Action:** Dissolve the 5-Bromospiroindoline standard in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
- **Causality:** Formic acid acts as an essential proton source, ensuring highly efficient ionization to the $[M+H]^+$ state in the ESI source, preventing the formation of confusing sodium $[M+Na]^+$ adducts which resist fragmentation.

Step 2: Liquid Chromatography (LC) Conditions

- **Action:** Utilize a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) at 0.4 mL/min.
- **Causality:** The rapid gradient elutes the lipophilic spiroindoline as a sharp, concentrated peak. This maximizes the number of ions entering the source per unit time, thereby dramatically enhancing the signal-to-noise ratio for low-abundance fragment ions.

Step 3: Mass Spectrometry Parameters & Internal Validation

- **Action:** Set the ESI to Positive mode. Apply a stepped Collision Energy (CE) of 20, 30, and 40 eV during Data-Dependent Acquisition (DDA).
- **Causality:** Stepped CE is critical. The spiro ring cleavage (loss of CO) requires lower thermodynamic energy, while the homolytic cleavage of the strong aromatic C-Br bond requires higher energy. Stepping ensures both pathways are captured in a single composite MS/MS spectrum.

- Self-Validation Checkpoint: Before analyzing the MS/MS data, inspect the MS1 full scan. The protocol is only validated if the precursor ion exhibits a mass difference of exactly 1.998 Da between the M and M+2 peaks, with an intensity ratio of 1:1 ($\pm 5\%$). If this ratio is skewed, the precursor is contaminated with an isobaric co-eluent, and the subsequent MS/MS spectra cannot be trusted[1].

Step 4: Data Analysis and Structural Assignment

- Action: Filter the MS/MS spectra for neutral losses of exactly 27.9949 Da to confirm the spirooxindole core cleavage[2].
- Action: Scan the lower m/z region. Product ions that retain the 1:1 isotopic doublet represent fragments that still contain the 5-bromo-aromatic ring. Monoisotopic product ions indicate the loss of the bromine radical, confirming the structural boundary of the fragment[4].

References

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